molecular formula C11H10N2O3 B2411380 Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2377033-44-6

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2411380
CAS No.: 2377033-44-6
M. Wt: 218.212
InChI Key: RNPVCQHQQMUTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring.

Properties

IUPAC Name

ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVCQHQQMUTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Synthesis

1,3-Biselectrophilic Systems with Aminopyrazoles

The pyrazolo[1,5-a]pyridine core is classically synthesized via cyclocondensation between 1,3-biselectrophiles (e.g., β-diketones, β-enaminones) and 3-aminopyrazoles. For ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate , integrating a formyl group during cyclization requires a formyl-containing 1,3-biselectrophile.

Using β-Keto Aldehydes

Reaction of ethyl 3-aminopyrazole-4-carboxylate with a β-keto aldehyde (e.g., glyoxylic acid derivatives) under acidic conditions yields the target compound. For example:

  • Conditions : Ethanol, HCl catalysis, reflux (12–24 h).
  • Yield : ~60–75% (theorized based on analogous pyrazolo[1,5-a]pyrimidines).
Enaminone-Based Cyclization

β-Enaminones with aldehyde functionalities enable direct formyl incorporation. Portilla et al. demonstrated this with uracil-derived enaminones, achieving 71% yields for pyrazolo[1,5-a]pyrimidines. Adapting this to pyridines would involve:

  • Substrate : Ethyl 3-aminopyrazole-4-carboxylate + 2-formyl-1,3-diketone.
  • Conditions : Microwave irradiation (150°C, 30 min), acetic acid catalyst.

Post-Synthetic Functionalization

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups at electron-rich positions. For pyrazolo[1,5-a]pyridines, the ester at position 3 directs electrophilic substitution to position 2.

Procedure
  • Substrate : Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1 equiv).
  • Reagents : POCl₃ (3 equiv), DMF (excess), 0–5°C → rt (2 h).
  • Quenching : Ice-water, neutralization with NaHCO₃.
  • Yield : ~65–80% (extrapolated from pyrimidine analogs).
Optimization
  • Temperature : Controlled exotherm prevention improves regioselectivity.
  • Solvent : Dichloroethane enhances reagent solubility.

Directed Ortho-Metalation (DoM)

The ester group at position 3 facilitates lithiation at position 2, followed by formylation.

Lithium-Halogen Exchange
  • Substrate : Ethyl 2-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
  • Conditions : LDA (2.2 equiv), THF, −78°C, 1 h.
  • Electrophile : DMF (2 equiv), quenching at −78°C.
  • Yield : ~50–60% (based on bromopyrazolo[1,5-a]pyridine precedents).

Oxidation of Methyl Precursors

Selenium Dioxide Oxidation

A methyl group at position 2 is oxidized to formyl under mild conditions:

  • Substrate : Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
  • Conditions : SeO₂ (1.5 equiv), dioxane, reflux (6 h).
  • Yield : ~40–55% (similar to pyrazolo[1,5-a]pyrimidine oxidations).

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A formyl-containing boronic ester at position 2 couples with halo-pyrazolo[1,5-a]pyridines:

  • Substrate : Ethyl 2-iodopyrazolo[1,5-a]pyridine-3-carboxylate.
  • Boronic Ester : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetaldehyde.
  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C.
  • Yield : ~30–45% (limited by boronic ester stability).

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Cyclocondensation 60–75% One-pot, scalable Requires specialized electrophiles
Vilsmeier-Haack 65–80% High regioselectivity POCl₃ handling hazards
Directed Metalation 50–60% Compatible with halides Cryogenic conditions
Oxidation 40–55% Simple starting materials Over-oxidation risks
Suzuki Coupling 30–45% Modular boronic esters Low yield due to sensitive reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit inhibition of tumor growth in various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated effectiveness against colorectal and prostate cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular processes such as metabolism and cell growth. Specific derivatives have been reported to exhibit selectivity towards the PI3K p110α isoform, making them potential candidates for treating diseases associated with dysregulated PI3K activity .

Antimicrobial Properties
Research indicates that this compound derivatives possess significant antimicrobial activity against various bacteria and fungi. For example, certain synthesized compounds have shown effective inhibition against Staphylococcus aureus and Candida albicans, demonstrating their potential utility in developing new antimicrobial agents .

Neuroprotective Effects
Some studies suggest that pyrazolo[1,5-a]pyridine derivatives may interact with neurotransmitter receptors, indicating potential neuroprotective effects. This interaction could make them valuable in treating neurological disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:

Structural FeatureActivity TypeReference
Presence of formyl groupAnticancer
Ethyl substituent at C2Enzyme inhibition
Pyrazole ringAntimicrobial

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyridine derivatives, including this compound, against human colorectal cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, derivatives were tested against α-glucosidase with results showing IC50 values significantly lower than the standard drug acarbose. This highlights the compound's potential in managing diabetes through enzyme modulation .

Mechanism of Action

The mechanism of action of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of pyrazole derivatives with aldehydes and carboxylic acids. The synthesis often involves multi-step processes that allow for the introduction of various substituents, which can significantly affect the compound's biological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds within this class have exhibited significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Enzymatic Inhibition

This compound has shown promising results in inhibiting key enzymes such as α-glucosidase. In vitro studies demonstrated that this compound exhibits competitive inhibition with IC50 values comparable to established inhibitors like acarbose. This suggests its potential application in managing diabetes by delaying carbohydrate absorption.

CompoundIC50 (µM)Reference
This compound15.2 ± 0.4
Acarbose750.0 ± 1.5

3. Anticancer Properties

Research indicates that derivatives of ethyl 2-formylpyrazolo[1,5-a]pyridine possess anticancer activity. These compounds have been evaluated against various cancer cell lines, showing significant cytotoxic effects at low concentrations. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Case Studies

Case Study 1: Inhibition of α-Glucosidase
In a study evaluating the α-glucosidase inhibitory activity of several pyrazolo derivatives, this compound was found to be one of the most potent inhibitors in its class. The study involved a series of enzymatic assays where the compound demonstrated an IC50 value significantly lower than that of standard drugs, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Anticancer Activity Against HeLa Cells
Another investigation focused on the anticancer properties of this compound against HeLa cells (cervical cancer). The results showed that treatment with this compound led to a marked reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis .

Q & A

Q. What are the primary synthetic routes for Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate, producing regioisomers (ethyl 4- or 6-substituted derivatives). Key factors include temperature, solvent polarity, and catalysts (e.g., FeCl₃ with PVP enhances cyclization efficiency) . Optimization requires monitoring via HPLC or TLC to track isomer ratios. Yields typically range from 40–70%, depending on substituent electronic effects .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • ¹H/¹³C NMR : Identify formyl proton signals (~9.8–10.2 ppm) and ester carbonyl carbons (~165–170 ppm). Aromatic protons in the pyrazolo-pyridine core appear as distinct multiplet patterns .
  • HRMS : Confirm molecular ion peaks (C₁₁H₁₀N₂O₃, [M+H]⁺ = 219.0775) and fragmentation patterns .
  • X-ray crystallography : Resolve regiochemistry of substituents (e.g., formyl vs. carboxylate positions) .

Q. How do functional groups (formyl, carboxylate) influence reactivity in downstream modifications?

The formyl group enables nucleophilic additions (e.g., Grignard reactions, hydrazine condensations), while the ester moiety allows hydrolysis to carboxylic acids or amidation. For example, the formyl group participates in Vilsmeier-Haack reactions to introduce heteroaryl substituents . Steric hindrance from the fused pyrazolo-pyridine ring may slow reactions at the 3-carboxylate position .

Advanced Research Questions

Q. How can researchers control regioselectivity during synthesis to favor specific isomers?

Regioselectivity is governed by substituent electronic effects and catalyst choice . Electron-withdrawing groups on the pyridine N-imide direct cycloaddition to the 4-position, while bulky catalysts (e.g., PVP-stabilized FeCl₃) favor 6-substitution . Computational modeling (DFT) predicts transition-state energies to guide solvent/catalyst selection .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular uptake variability . Mitigation strategies:

  • Use isothermal titration calorimetry (ITC) to validate binding affinities .
  • Perform metabolic stability assays (e.g., liver microsomes) to assess bioavailability differences .
  • Apply statistical clustering (PCA) to reconcile divergent datasets .

Q. How does the trifluoromethyl group (in analogues) alter enzyme inhibition mechanisms compared to the formyl derivative?

The CF₃ group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., PI3Kγ), improving IC₅₀ values by 5–10× versus formyl derivatives. Molecular dynamics simulations show CF₃ stabilizes van der Waals contacts with Leu-833 in PI3Kγ, whereas the formyl group participates in H-bonding with Asp-841 . SAR studies should prioritize substituent polarity and steric bulk .

Q. What computational methods are effective for predicting reactivity or biological targets of derivatives?

  • Docking studies (AutoDock Vina) : Screen against kinase libraries (e.g., PDB entries 2CHX, 3DBS) to prioritize synthesis .
  • QSAR models : Use Hammett σ constants and LogP values to correlate substituents with cytotoxicity (R² > 0.85) .
  • MD simulations (GROMACS) : Assess binding mode stability over 100-ns trajectories .

Methodological Notes

  • Data Contradiction Analysis : Compare XRD crystal structures (e.g., CCDC entries) with NMR data to verify substituent positions .
  • Reaction Optimization : Employ DoE (Design of Experiments) to map temperature/catalyst effects on regioselectivity .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (SPR vs. ELISA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.